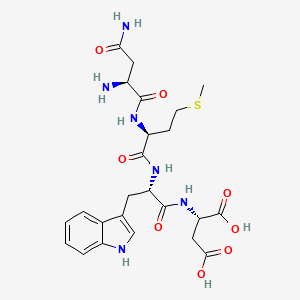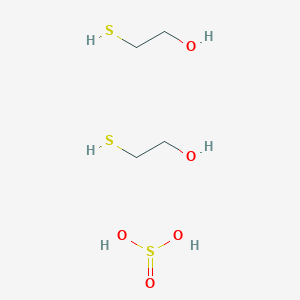
2-Sulfanylethanol;sulfurous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Sulfanylethanol can be synthesized through the reaction of ethylene oxide with hydrogen sulfide. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained:
C2H4O+H2S→HSCH2CH2OH
Industrial production methods for sulfurous acid involve the dissolution of sulfur dioxide in water:
SO2+H2O→H2SO3
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: 2-Sulfanylethanol can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: It can be reduced to form ethanethiol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions with halogenated compounds to form thioethers.
Major Products
The major products formed from these reactions include disulfides, ethanethiol, and thioethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Sulfanylethanol and sulfurous acid have a wide range of applications in scientific research:
Chemistry: 2-Sulfanylethanol is used as a reducing agent in various chemical reactions and as a stabilizer for enzymes and proteins.
Biology: It is used in cell culture and molecular biology to maintain the reducing environment of cells and to prevent the oxidation of proteins.
Medicine: Sulfurous acid is used in pharmaceutical formulations as an antioxidant and preservative.
Industry: Both compounds are used in the production of various chemicals and as intermediates in industrial processes.
Mechanism of Action
The mechanism by which 2-sulfanylethanol exerts its effects involves its ability to act as a reducing agent. It can donate electrons to other molecules, thereby reducing them and preventing their oxidation. This property is particularly useful in maintaining the stability of proteins and enzymes in biological systems. Sulfurous acid, on the other hand, acts as an antioxidant by reacting with free radicals and preventing oxidative damage.
Comparison with Similar Compounds
2-Sulfanylethanol can be compared with other similar compounds such as ethanethiol and thioethylene glycol. While all these compounds contain sulfur and have reducing properties, 2-sulfanylethanol is unique due to its combination of a hydroxyl group and a thiol group, which gives it distinct chemical properties and reactivity. Similar compounds include:
Ethanethiol: A simple thiol with the formula C₂H₅SH.
Thioethylene glycol: A compound with the formula HSCH₂CH₂OH, similar to 2-sulfanylethanol but with different reactivity.
Properties
CAS No. |
887502-05-8 |
|---|---|
Molecular Formula |
C4H14O5S3 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
2-sulfanylethanol;sulfurous acid |
InChI |
InChI=1S/2C2H6OS.H2O3S/c2*3-1-2-4;1-4(2)3/h2*3-4H,1-2H2;(H2,1,2,3) |
InChI Key |
BOHXGUBNNZSJSI-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)O.C(CS)O.OS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


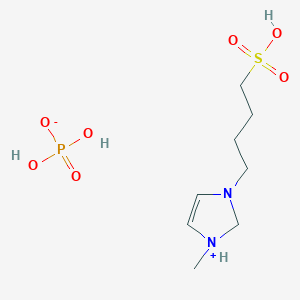
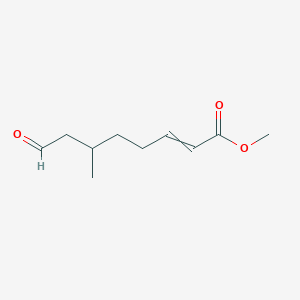


![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B14194864.png)
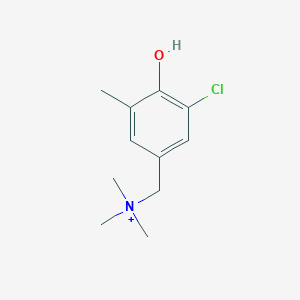

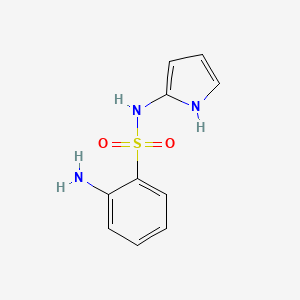
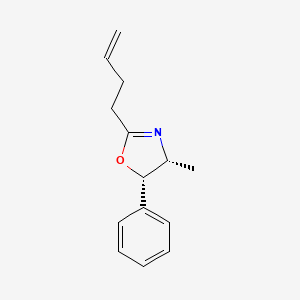
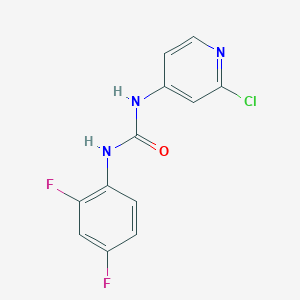
![5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14194894.png)
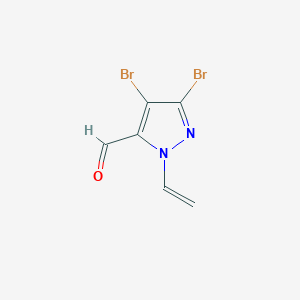
![Ethyl 2-methylbenzo[H]quinoline-3-carboxylate](/img/structure/B14194907.png)
